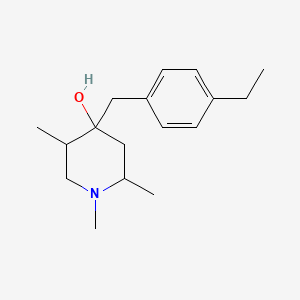

4-(4-Ethylbenzyl)-1,2,5-trimethylpiperidin-4-ol

Description

4-(4-Ethylbenzyl)-1,2,5-trimethylpiperidin-4-ol is a piperidine derivative featuring a 4-ethylbenzyl substituent at the 4-position of the piperidine ring, along with methyl groups at the 1-, 2-, and 5-positions. The 4-ethylbenzyl group introduces aromaticity and lipophilicity, which may influence blood-brain barrier penetration and receptor binding .

Properties

IUPAC Name |

4-[(4-ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c1-5-15-6-8-16(9-7-15)11-17(19)10-14(3)18(4)12-13(17)2/h6-9,13-14,19H,5,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHRRKKPZIBEFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2(CC(N(CC2C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylbenzyl)-1,2,5-trimethylpiperidin-4-ol typically involves multiple steps. One common method starts with the chloromethylation of ethylbenzene using acetal, chlorosulfonic acid, and a Lewis acid catalyst to produce 4-ethylbenzyl chloride . This intermediate can then undergo further reactions to introduce the piperidine ring and the necessary methyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylbenzyl)-1,2,5-trimethylpiperidin-4-ol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or alcohol, while substitution could introduce a new functional group like a halide or amine.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have biological activity that could be explored for potential therapeutic applications.

Medicine: Its unique structure could make it a candidate for drug development.

Industry: It could be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethylbenzyl)-1,2,5-trimethylpiperidin-4-ol would depend on its specific interactions with molecular targets. This could involve binding to receptors or enzymes and modulating their activity. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural and physicochemical properties of 4-(4-Ethylbenzyl)-1,2,5-trimethylpiperidin-4-ol and its analogs:

Key Observations :

- Hydrogen Bonding: The aminoethyl analog (C₁₀H₂₂N₂O) exhibits higher hydrogen-bonding capacity, which may increase solubility but reduce CNS penetration .

- Steric Effects : The 1,2,5-trimethyl groups in the target compound introduce steric hindrance, possibly affecting binding to enzymatic pockets compared to simpler analogs like 4-ethylpiperidin-4-ol .

Pharmacological and Functional Comparisons

Enzyme Inhibition Activity

- 1-(4-Ethylbenzyl)maleimide (Compound 35): Displays inhibitory activity against human monoacylglycerol lipase (hMGL) and fatty acid amide hydrolase (hFAAH), suggesting that the ethylbenzyl group contributes to interaction with enzyme active sites .

- HM41322 (C₂₄H₃₀O₅) : A C-aryl glucoside SGLT2 inhibitor containing a 7-(4-ethylbenzyl) group. The ethylbenzyl moiety here enhances target affinity, highlighting its role in metabolic regulation .

Biological Activity

4-(4-Ethylbenzyl)-1,2,5-trimethylpiperidin-4-ol is a piperidine derivative that has garnered interest in various biological studies due to its potential pharmacological properties. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethylbenzyl group and three methyl groups. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.

- Molecular Formula : C15H23NO

- Molecular Weight : 233.36 g/mol

- CAS Number : 17618-51-8

Research indicates that 4-(4-Ethylbenzyl)-1,2,5-trimethylpiperidin-4-ol may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The piperidine ring structure allows for potential interactions with both central and peripheral nervous systems.

Antiviral Activity

Recent studies have explored the antiviral properties of piperidine derivatives, including those structurally similar to 4-(4-Ethylbenzyl)-1,2,5-trimethylpiperidin-4-ol. A notable study investigated a class of 1,4,4-trisubstituted piperidines that demonstrated micromolar activity against SARS-CoV-2. The research highlighted the importance of structural modifications in enhancing antiviral efficacy, suggesting that similar modifications to 4-(4-Ethylbenzyl)-1,2,5-trimethylpiperidin-4-ol could also yield effective antiviral agents .

Neuropharmacological Effects

Piperidine derivatives are often studied for their neuropharmacological effects. Compounds within this class have shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests that 4-(4-Ethylbenzyl)-1,2,5-trimethylpiperidin-4-ol could have implications in treating mood disorders or neurodegenerative diseases.

Case Studies

- Antiviral Efficacy Against Coronaviruses : A study evaluated various piperidine derivatives for their ability to inhibit coronavirus replication. While specific data on 4-(4-Ethylbenzyl)-1,2,5-trimethylpiperidin-4-ol was not detailed, the findings suggest that structural analogs can influence activity against viral targets .

- Neurotransmitter Modulation : In a pharmacological assessment of piperidine derivatives, compounds similar to 4-(4-Ethylbenzyl)-1,2,5-trimethylpiperidin-4-ol were shown to affect dopamine receptor activity in vitro. This modulation indicates potential therapeutic applications in psychiatric conditions .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.